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Compound of Interest

Compound Name:
5-Methyl-2-(2-thienyl)-1,3-oxazole-

4-carbaldehyde

Cat. No.: B1372517 Get Quote

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-(2-
thienyl)-1,3-oxazole-4-carbaldehyde

Foreword
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and material scientists on the synthesis and detailed characterization of 5-Methyl-2-(2-
thienyl)-1,3-oxazole-4-carbaldehyde. This heterocyclic compound represents a valuable and

versatile building block, distinguished by its unique electronic properties and reactive aldehyde

functionality.[1] Its structure, combining the electron-rich thiophene ring with the stable oxazole

core, makes it a key intermediate in the development of complex molecules for

pharmaceuticals, advanced materials, and biological probes.[1][2] This document moves

beyond a simple recitation of data, providing insights into the causality behind the synthetic

strategy and a thorough interpretation of the analytical data required to confirm its structure and

purity.

Strategic Synthesis via Vilsmeier-Haack Formylation
The introduction of a formyl (-CHO) group onto an electron-rich heterocyclic system is most

reliably achieved through the Vilsmeier-Haack reaction.[3][4] This method is exceptionally well-

suited for the synthesis of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde from its

precursor, 2-(2-thienyl)-5-methyloxazole.
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Mechanistic Rationale
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, an electrophilic chloroiminium ion,

generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and a

halogenating agent like phosphorus oxychloride (POCl₃).[5][6] The oxazole ring, being an

electron-rich aromatic system, is activated towards electrophilic substitution. The reaction

proceeds via the attack of the C4 position of the oxazole ring on the electrophilic Vilsmeier

reagent. This position is sterically accessible and electronically favored for substitution. The

resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous workup to yield

the final aldehyde product.[3][6]

Synthesis Workflow Diagram
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Caption: Vilsmeier-Haack synthesis workflow for the target compound.
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Detailed Experimental Protocol
Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or

Ar), cool N,N-dimethylformamide (DMF, 2.0 eq) to 0 °C using an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the

cooled DMF with vigorous stirring. Maintain the temperature at 0 °C for 15 minutes to allow

for the formation of the Vilsmeier reagent.

Substrate Addition: Dissolve the starting material, 2-(2-thienyl)-5-methyloxazole (1.0 eq), in a

minimal amount of DMF and add it dropwise to the reaction mixture.

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to

60 °C for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully

pour it onto crushed ice containing a saturated aqueous solution of sodium acetate.[7] This

step hydrolyzes the iminium intermediate and neutralizes the acidic mixture.

Extraction & Purification: A precipitate of the crude product should form. Collect the solid by

vacuum filtration. If the product is oily, extract the aqueous layer with a suitable organic

solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with

saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium

sulfate (MgSO₄).[7]

Final Purification: Purify the crude product by recrystallization from a suitable solvent system

(e.g., ethanol/water) or by column chromatography on silica gel to yield the pure aldehyde.

Physicochemical and Spectroscopic
Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the

synthesized compound.

Physicochemical Properties
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The fundamental properties of the title compound are summarized below.

Property Value Source

CAS Number 915923-87-4

Molecular Formula C₉H₇NO₂S

Molecular Weight 193.22 g/mol

Physical Form Solid

InChI Key
ZFDVGEONFFIDAG-

UHFFFAOYSA-N

Characterization Workflow Diagram
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Caption: Logical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and

environment of hydrogen atoms.
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Signal (δ, ppm) Multiplicity Assignment Rationale

~9.8 - 10.2 Singlet (s) Aldehyde (-CHO)

The aldehyde proton

is highly deshielded

due to the

electronegativity of the

oxygen and the

anisotropic effect of

the C=O bond.

~7.7 - 7.9
Doublet of Doublets

(dd)
Thienyl H5'

This proton is

adjacent to the sulfur

atom and coupled to

H4' and H3'.

~7.5 - 7.7
Doublet of Doublets

(dd)
Thienyl H3'

This proton is coupled

to H4' and H5'.

~7.1 - 7.3
Doublet of Doublets

(dd)
Thienyl H4'

This proton is coupled

to both H3' and H5'.

~2.6 - 2.8 Singlet (s) Methyl (-CH₃)

The methyl protons

are attached to the

oxazole ring and

appear as a sharp

singlet.

¹³C NMR Spectroscopy: The carbon-13 spectrum reveals the number of unique carbon

environments.
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Signal (δ, ppm) Assignment Rationale

~180 - 185 Aldehyde (C=O)

The carbonyl carbon is

significantly deshielded and

appears far downfield.

~160 - 165 Oxazole C2

Carbon atom positioned

between two heteroatoms (O

and N).

~155 - 160 Oxazole C5
Carbon atom attached to the

methyl group.

~125 - 140 Thienyl Carbons

Four distinct signals are

expected for the carbons of the

thiophene ring.

~120 - 125 Oxazole C4
Carbon atom attached to the

aldehyde group.

~10 - 15 Methyl (-CH₃)
The aliphatic methyl carbon

appears in the upfield region.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Frequency (cm⁻¹) Vibration Type Functional Group Rationale

~1680 - 1700 C=O Stretch (strong) Aldehyde

A strong, sharp

absorption

characteristic of a

conjugated aldehyde

carbonyl group.

~2820 & ~2720 C-H Stretch (medium)
Aldehyde (Fermi

Doublet)

These two weak to

medium bands are

characteristic of the C-

H bond of an

aldehyde.

~1550 - 1620 C=N & C=C Stretch
Oxazole & Thiophene

Rings

Multiple bands

corresponding to the

stretching vibrations

within the aromatic

heterocyclic rings.

~3100 C-H Stretch (aromatic) Thiophene Ring

Stretching vibration for

the C-H bonds on the

thiophene ring.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

molecular formula.

Expected Molecular Ion (M⁺): A prominent peak should be observed at m/z = 193.22,

corresponding to the molecular weight of the compound [C₉H₇NO₂S]⁺.

Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the aldehyde

group (-CHO), and cleavage of the bond between the thiophene and oxazole rings.

Chemical Reactivity and Applications
The synthetic utility of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde stems from the

reactivity of its aldehyde group and the stability of its heterocyclic core.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1372517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aldehyde Transformations: The aldehyde functional group is a versatile handle for a wide

range of chemical transformations, including oxidation to a carboxylic acid, reduction to an

alcohol, and condensation reactions (e.g., with hydrazines or amines) to form Schiff bases

and other complex heterocycles.[1][8][9]

Pharmaceutical Development: This compound serves as a crucial intermediate in the

synthesis of more complex molecules with potential biological activity. Oxazole and

thiophene motifs are prevalent in medicinal chemistry, and this building block allows for their

incorporation into novel drug candidates, particularly those targeting neurological disorders.

[1][2][8]

Material Science: The thienyl group imparts favorable electronic properties, making this

compound and its derivatives of interest in the development of advanced materials like

polymers, coatings, and organic electronics where specific chemical and photophysical

properties are required.[1][2]

Organic Synthesis: As a bifunctional molecule, it is a valuable building block for constructing

larger, polycyclic heterocyclic systems through multi-component reactions or sequential

functionalization.[2]

Conclusion
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a synthetically accessible and highly

valuable heterocyclic building block. Its definitive characterization relies on a synergistic

application of NMR and IR spectroscopy and mass spectrometry, which together confirm its

structure and purity. The strategic placement of the reactive aldehyde group on the stable

thienyl-oxazole core provides chemists with a powerful tool for the synthesis of novel

compounds with broad applications in medicine and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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